molecular formula C3H6N2NaO6P B3329239 Glyphosate-N-nitroso sodium CAS No. 56516-71-3

Glyphosate-N-nitroso sodium

Cat. No.: B3329239
CAS No.: 56516-71-3
M. Wt: 220.05 g/mol
InChI Key: ANBNFCKWUZJADZ-UHFFFAOYSA-M
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Description

Glyphosate-N-nitroso sodium is a useful research compound. Its molecular formula is C3H6N2NaO6P and its molecular weight is 220.05 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Glyphosate, the active ingredient in Glyphosate-N-nitroso sodium, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids in plants .

Mode of Action

Glyphosate binds to the EPSPS enzyme and inhibits its functions . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . As a result, plant growth is hindered .

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate affects multiple biochemical pathways. It leads to an increase in shikimic acid and a decrease in the production of aromatic amino acids . The disruption of these pathways results in multiple phytotoxicity effects, both upstream and downstream from EPSPS .

Pharmacokinetics

Glyphosate is known to have great solubility and low quantities in soil and water, which makes its detection a difficult process . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth due to the disruption of the shikimate pathway . Studies have also revealed that glyphosate exhibits toxic properties that can lead to detrimental consequences for human well-being . These include the potential to induce cancer, contribute to birth defects, and disrupt reproductive functions .

Action Environment

The action of this compound can be influenced by various environmental factors. Its effectiveness as a herbicide is facilitated by its great solubility and low quantities in soil and water . Overuse and improper application of glyphosate have become an urgent concern, raising questions about potential harm to human health and environmental sustainability . Moreover, glyphosate can inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms when exposed to non-target organisms .

Properties

IUPAC Name

sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBNFCKWUZJADZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CP(=O)(O)[O-])N=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2NaO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glyphosate-N-nitroso sodium
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